2-(Adamantan-1-YL)propan-1-OL
Description
Significance of Adamantane (B196018) Derivatives in Contemporary Organic Chemistry
The discovery of adamantane in petroleum in 1933 opened a new chapter in chemistry focused on polyhedral organic compounds. wikipedia.org Adamantane and its derivatives are highly significant in modern organic chemistry for several reasons. Their rigid and sterically demanding structure is often utilized to impart specific properties to larger molecules. mdpi.com This has led to their widespread use as building blocks in various fields.
In medicinal chemistry, the adamantane group is a well-established pharmacophore. Its lipophilicity can enhance the ability of a drug molecule to cross cell membranes and interact with biological targets. ontosight.ainih.govresearchgate.net This has led to the development of numerous adamantane-containing drugs with diverse therapeutic applications, including antiviral and antidiabetic agents. ontosight.aimdpi.com
Beyond medicine, adamantane derivatives are crucial in materials science. Their incorporation into polymers can significantly enhance thermal stability and rigidity. wikipedia.orgontosight.ai They are also investigated for applications in nanotechnology and as components of thermally stable lubricants. wikipedia.orgresearchgate.net Furthermore, adamantane scaffolds are used in the development of catalysts and as rigid spacers in supramolecular chemistry. mdpi.comresearchgate.net
Overview of Adamantane-Substituted Propanols as a Structural Class
Adamantane-substituted propanols represent a class of organic compounds where a propanol (B110389) group is attached to the adamantane core. The position of both the hydroxyl group on the propane (B168953) chain and the attachment point on the adamantane cage can vary, leading to different isomers with distinct properties.
For instance, 2-(1-Adamantyl)propan-2-ol is a tertiary alcohol, differing from the primary alcohol 2-(Adamantan-1-YL)propan-1-OL. This structural difference influences their chemical reactivity and physical properties. Primary alcohols, like the subject of this article, can be oxidized to aldehydes, while tertiary alcohols are resistant to oxidation under similar conditions.
The general structure of adamantane-substituted propanols combines the adamantane cage's bulk and lipophilicity with the hydrogen-bonding capability and reactivity of the hydroxyl group. These characteristics make them valuable intermediates in organic synthesis. For example, they can be used to introduce the adamantyl group into more complex molecules or serve as precursors for other functionalized adamantane derivatives. dtic.mil
Table 1: Physical and Chemical Properties of Selected Adamantane Propanol Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₁₃H₂₂O | 194.32 | 110-115 (at 1 mmHg) | 75-80 |
| 2-(1-Adamantyl)propan-2-ol | C₁₃H₂₂O | 194.32 | Not specified | Not specified |
| 1-Adamantanol (B105290) | C₁₀H₁₆O | 152.23 | Sublimes | 247 |
| 3-(1-Adamantyl)propan-1-ol | C₁₃H₂₂O | 194.32 | 245-250 | 40-42 |
Data sourced from multiple chemical suppliers and databases. ontosight.aifishersci.comchemicalbook.com
Rationale for Academic Research on this compound
Academic research into specific molecules like this compound is often driven by the potential to create new substances with novel properties. The rationale for studying this particular compound stems from its identity as a functionalized adamantane derivative.
The primary alcohol group in this compound offers a reactive site for further chemical modifications. This allows for the synthesis of a variety of other adamantane-containing compounds, such as esters, ethers, and aldehydes, which can then be evaluated for their own unique properties.
Given the established importance of adamantane in drug discovery and materials science, there is a continuous academic and industrial interest in synthesizing and characterizing new adamantane-based building blocks. mdpi.comresearchgate.net Research on compounds like this compound contributes to the library of available adamantane derivatives, providing new tools for chemists to design molecules with tailored characteristics, such as enhanced biological activity or improved material performance. ontosight.ai The unique combination of the bulky adamantane group and a reactive propanol side chain makes it a target for synthetic exploration and potential application in these advanced fields.
Structure
3D Structure
Properties
Molecular Formula |
C13H22O |
|---|---|
Molecular Weight |
194.31 g/mol |
IUPAC Name |
2-(1-adamantyl)propan-1-ol |
InChI |
InChI=1S/C13H22O/c1-9(8-14)13-5-10-2-11(6-13)4-12(3-10)7-13/h9-12,14H,2-8H2,1H3 |
InChI Key |
SHTQGIUWCSSHLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Synthetic Methodologies for Adamantane Derived Alcohols
Established Synthetic Routes for Adamantane-Substituted Propanols
The synthesis of adamantane-substituted propanols can be approached through various established chemical transformations. These methods often involve either building the propanol (B110389) side chain onto a pre-existing adamantane (B196018) core or modifying a functional group already attached to the adamantane nucleus.
Approaches Involving Adamantane Precursors and Propanol Moiety Construction
A primary strategy for synthesizing adamantane-substituted propanols involves the reaction of an adamantane-containing starting material with reagents that construct the three-carbon propanol chain. One such approach is the reaction of 1-adamantyl magnesium bromide with propylene (B89431) oxide. This Grignard reaction, a cornerstone of carbon-carbon bond formation, yields 2-(adamantan-1-yl)propan-1-ol.
Another versatile method starts with 1-adamantanecarbonyl chloride. chemicalbook.com This acid chloride can be reacted with organometallic reagents to introduce the propanol backbone. For instance, treatment with ethylmagnesium bromide would lead to the formation of 1-(1-adamantyl)propan-1-one, which can then be reduced to the corresponding alcohol. chemicalbook.com
Reduction Strategies in the Synthesis of Adamantane Alcohols
The reduction of carbonyl compounds is a fundamental and widely employed strategy for the synthesis of alcohols, including those with an adamantane substituent. chadsprep.comyoutube.com Adamantyl ketones, such as 1-(1-adamantyl)propan-1-one, can be efficiently reduced to their corresponding secondary alcohols, in this case, 1-(1-adamantyl)propan-1-ol.
Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org Both reagents act as sources of hydride ions (H⁻), which attack the electrophilic carbonyl carbon. libretexts.org NaBH₄ is a milder and more selective reagent, often used in protic solvents like methanol (B129727) or ethanol. libretexts.org LiAlH₄ is a much stronger reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran, followed by a separate aqueous workup step to protonate the resulting alkoxide. libretexts.orglibretexts.org The choice between these reagents often depends on the presence of other functional groups in the molecule that might also be susceptible to reduction.
For instance, the chemoselective reduction of various carbonyl compounds to alcohols can be achieved with high yields using ammonia (B1221849) borane (B79455) in water, a non-toxic and environmentally friendly reagent. rsc.org
Industrial Production Methodologies for Related Adamantane Alcohols
While specific industrial-scale production methods for this compound are not widely documented, the manufacturing processes for other adamantane alcohols provide insight into potential large-scale synthesis. A common industrial route for producing 1-adamantanol (B105290) involves the hydrolysis of bromoadamantanes. wipo.int This process can be carried out in the presence of an aliphatic tertiary amine and/or its salt at elevated temperatures. wipo.int Another patented method describes the preparation of adamantane alcohol compounds by reacting an adamantane compound with a sodium perchlorate (B79767) solution, a method touted for its low cost and reduced wastewater production, making it suitable for industrialization. google.com
Furthermore, the oxidation of adamantane itself is a direct route to adamantane alcohols. Methods using reagents like chromium trioxide in acetic acid or ozonation on silica (B1680970) gel have been developed. orgsyn.org The latter, known as "dry ozonation," is a general method for the hydroxylation of tertiary carbon atoms in saturated hydrocarbons. orgsyn.org
Advanced Catalytic Systems in Adamantane Alcohol Synthesis
Modern synthetic chemistry increasingly relies on advanced catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. In the realm of adamantane chemistry, catalytic methods are being explored for the direct functionalization of the adamantane core and for the synthesis of its derivatives.
Photoredox catalysis, coupled with H-atom transfer (HAT), has emerged as a powerful tool for the direct C–H functionalization of adamantanes. acs.orgchemrxiv.org This method demonstrates excellent chemoselectivity for the strong tertiary C–H bonds of the adamantane cage, allowing for the introduction of various functional groups, including precursors to alcohols. acs.orgchemrxiv.org Palladium-catalyzed oxidative carbonylation of adamantane in the presence of an alcohol can generate adamantyl esters, which can subsequently be hydrolyzed to the corresponding alcohols. nih.gov
Catalytic oxidation of adamantane using a dimer form of a dimethylglyoxime (B607122) and copper dichloride complex with hydrogen peroxide has been shown to produce a mixture of adamantane polyols. mdpi.com Additionally, palladium complexes have been used to catalyze the reaction of 1-chloroadamantane (B1585529) with alcohols to yield 1-alkoxyadamantanes. researchgate.net
Derivatization Strategies for this compound and Related Analogues
The hydroxyl group of this compound and its analogs is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives with tailored properties.
Functionalization of the Hydroxyl Group
The hydroxyl group can be readily converted into other functional groups through various reactions.
Esterification: Reaction with carboxylic acids, acid anhydrides, or acid chlorides in the presence of an acid catalyst or a base can produce the corresponding esters. For example, 1-hydroxyadamantane can be esterified with an acid anhydride (B1165640) using concentrated sulfuric acid as a catalyst. google.com
Etherification: The hydroxyl group can be converted to an ether by reaction with alkyl halides in the presence of a base (Williamson ether synthesis) or through intermolecular dehydration with another alcohol catalyzed by copper compounds. researchgate.net
Halogenation: The alcohol can be converted to the corresponding alkyl halide. For instance, treatment of 2-(adamantan-1-yl)ethanol with hydrobromic acid and sulfuric acid yields 1-(adamantan-1-yl)-2-bromoethane. prepchem.com
These derivatization strategies significantly expand the chemical space accessible from this compound, enabling its use in a wide range of applications.
Modifications of the Adamantane Cage Structure
The rigid and bulky nature of the adamantane cage makes it an attractive scaffold in medicinal chemistry and materials science. researchgate.net Modifications to the cage itself, while maintaining the core alcohol functionality, can lead to derivatives with altered properties.
One area of modification involves the introduction of additional substituents onto the adamantane framework. This can be achieved through further electrophilic substitution reactions, although the deactivating effect of the existing alkyl-alcohol chain and the steric hindrance of the cage can influence the regioselectivity of these reactions.
Another approach is the synthesis of adamantane derivatives with altered cage structures, such as diadamantanes or homoadamantanes. For instance, acid-promoted rearrangement of certain precursor alcohols can lead to the formation of 1-hydroxydiamantane. nih.gov These modifications expand the structural diversity of adamantane-based alcohols, offering a wider range of shapes and sizes.
The synthesis of chiral adamantane derivatives is also a significant area of research. Since 1,2-disubstituted adamantanes are chiral, the development of enantiomerically pure derivatives is crucial for applications in asymmetric synthesis and pharmacology. mdpi.com This can be achieved through asymmetric synthesis or the resolution of racemic mixtures. mdpi.com
Incorporation into Complex Molecular Architectures
The unique physicochemical properties of the adamantane group, particularly its high lipophilicity and structural rigidity, make it a valuable building block for the construction of complex molecular architectures. nih.gov Adamantane-derived alcohols like this compound can be incorporated into larger molecules to modulate their properties.
Supramolecular Chemistry: The adamantyl group is a well-known guest for host molecules like cyclodextrins and cucurbiturils. nih.govmdpi.com The hydroxyl group of an adamantane alcohol can serve as a handle for attaching it to other molecules, which can then be encapsulated within the host's cavity. This host-guest complexation can be used to improve the solubility of drugs, control their release, and for targeted delivery. nih.govmdpi.com
Chiral Auxiliaries: Chiral adamantane-derived alcohols can be used as chiral auxiliaries in asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org The bulky adamantane group can effectively shield one face of the reactive center, leading to high diastereoselectivity. After the desired transformation, the auxiliary can be cleaved and recovered.
Polymers and Materials Science: Adamantane-based monomers, including those with alcohol functionalities, can be polymerized to create materials with enhanced thermal stability and mechanical properties. The rigid adamantane units within the polymer backbone contribute to these desirable characteristics. Adamantane-based polymers have potential applications in coatings and other advanced materials. wikipedia.org
The incorporation of adamantane alcohols into these complex systems leverages the inherent properties of the adamantane cage to create functional molecules and materials with tailored characteristics.
Chemical Reactivity and Transformation Pathways of Adamantane Substituted Propanols
Oxidation Reactions of Alcohol Functions
The oxidation of the primary alcohol function in 2-(adamantan-1-yl)propan-1-ol can lead to the formation of either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. wisconsin.edusavemyexams.com
Formation of Ketones and Carboxylic Acids
The oxidation of primary alcohols initially yields aldehydes, which can be further oxidized to carboxylic acids under more vigorous conditions. savemyexams.com For this compound, the expected products are 2-(adamantan-1-yl)propanal and 2-(adamantan-1-yl)propanoic acid.
To isolate the aldehyde, a milder oxidizing agent is required. libretexts.orgmasterorganicchemistry.com Pyridinium chlorochromate (PCC) is a selective reagent that oxidizes primary alcohols to aldehydes and secondary alcohols to ketones, typically without further oxidation to the carboxylic acid. libretexts.orgmasterorganicchemistry.comnumberanalytics.com The use of PCC with this compound would be expected to produce 2-(adamantan-1-yl)propanal.
Table 1: Expected Products from the Oxidation of this compound
| Oxidizing Agent | Expected Major Product | Product Type |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | 2-(Adamantan-1-yl)propanal | Aldehyde |
| Chromic Acid (H₂CrO₄) | 2-(Adamantan-1-yl)propanoic acid | Carboxylic Acid |
| Potassium Permanganate (B83412) (KMnO₄) | 2-(Adamantan-1-yl)propanoic acid | Carboxylic Acid |
Mechanistic Aspects of Oxidation Pathways
The oxidation of alcohols with chromic acid proceeds through the formation of a chromate (B82759) ester. libretexts.org The alcohol's oxygen atom attacks the chromium atom of the oxidizing agent. In the subsequent step, a base (such as water) removes a proton from the carbon bearing the alcohol group, leading to the elimination of a reduced chromium species and the formation of a carbon-oxygen double bond. libretexts.orglibretexts.org
With primary alcohols, the initially formed aldehyde can exist in equilibrium with its hydrate (B1144303) form in the presence of water. This hydrate can then be further oxidized to a carboxylic acid by another equivalent of the oxidizing agent. libretexts.orgsaskoer.ca This is why anhydrous conditions and milder reagents like PCC are necessary to stop the reaction at the aldehyde stage. numberanalytics.comorganicchemistrytutor.com The bulky adamantyl group in this compound is not expected to significantly alter this fundamental mechanism, although it may influence the rate of reaction due to steric hindrance. wikipedia.org
Dehydration Reactions and Alkene Formation
The acid-catalyzed dehydration of alcohols is a common method for the synthesis of alkenes. For this compound, this reaction is expected to proceed through an E1 elimination mechanism. libretexts.org
E1 Elimination Mechanisms and Regioselectivity
The dehydration of primary alcohols under acidic conditions can proceed via an E2 mechanism. libretexts.org However, due to the potential for carbocation rearrangements to form more stable intermediates, an E1 pathway is also highly plausible, especially with a substituent like the adamantyl group that can stabilize a nearby positive charge. libretexts.orgvaia.comlibretexts.org
The E1 mechanism involves three key steps:
Protonation of the hydroxyl group by the acid catalyst to form a good leaving group (water). youtube.com
Loss of the water molecule to form a carbocation intermediate. youtube.com In the case of this compound, this would initially form a primary carbocation.
Deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid catalyst) to form the alkene. youtube.com
A primary carbocation is highly unstable. Therefore, a 1,2-hydride shift is expected to occur, where a hydrogen atom from the adjacent carbon (C2) migrates to the primary carbocation center (C1). This rearrangement results in a more stable tertiary carbocation at the C2 position, stabilized by the electron-donating adamantyl group. vaia.comlibretexts.org
Deprotonation of this tertiary carbocation can then lead to two possible alkene products. The regioselectivity of this step is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product.
Influence of Acidic Conditions on Product Distribution
The use of strong, non-nucleophilic acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) at elevated temperatures favors the elimination reaction over a competing substitution reaction. libretexts.org The reaction conditions can influence the product distribution.
Following the formation of the tertiary carbocation, elimination of a proton can occur from either the adjacent methyl group or the adamantyl ring. However, elimination from the adamantyl ring is highly unlikely due to the strain it would introduce. Therefore, the primary products would arise from the deprotonation of the methyl group and the adjacent methylene (B1212753) group of the propanol (B110389) backbone. This would lead to the formation of 1-(prop-1-en-2-yl)adamantane (the more substituted Zaitsev product) and 1-(prop-2-en-1-yl)adamantane (the less substituted Hofmann product). Due to the higher stability of the trisubstituted alkene, 1-(prop-1-en-2-yl)adamantane is expected to be the major product.
Table 2: Potential Alkene Products from the Dehydration of this compound
| Product Name | Structure | Type | Expected Abundance |
|---|---|---|---|
| 1-(Prop-1-en-2-yl)adamantane | Adamantyl-C(CH₃)=CH₂ | Zaitsev (more substituted) | Major |
| 1-(Prop-2-en-1-yl)adamantane | Adamantyl-CH₂-CH=CH₂ | Hofmann (less substituted) | Minor |
Nucleophilic Substitution Reactions at the Hydroxyl Group
The hydroxyl group of an alcohol is a poor leaving group. For nucleophilic substitution to occur, it must first be protonated in acidic conditions to form a much better leaving group, water. libretexts.org this compound, being a primary alcohol, would typically be expected to undergo nucleophilic substitution via an Sₙ2 mechanism.
However, the bulky adamantyl group at the C2 position creates significant steric hindrance around the reaction center (C1). wikipedia.orgquora.com This steric bulk would likely impede the backside attack required for a typical Sₙ2 reaction, making this pathway unfavorable.
An alternative is an Sₙ1-type mechanism. Following protonation and loss of water, the initial primary carbocation would rapidly rearrange via a 1,2-hydride shift to the more stable tertiary carbocation, as discussed in the dehydration section. libretexts.org This tertiary carbocation could then be attacked by a nucleophile. This pathway would compete with the E1 elimination reaction. The ratio of substitution to elimination products would depend on the reaction conditions, specifically the nucleophilicity and basicity of the nucleophile, and the temperature. Strong, non-basic nucleophiles would favor substitution, while high temperatures would favor elimination.
For example, reaction with a hydrohalic acid like HBr would likely lead to the formation of 1-(2-bromopropan-2-yl)adamantane as the major substitution product, alongside the alkene elimination products.
SN1 Reaction Pathways
The SN1 (Substitution, Nucleophilic, Unimolecular) reaction is a stepwise pathway characterized by the formation of a carbocation intermediate in the rate-determining step. youtube.comprinceton.edu The stability of this carbocation is paramount, and consequently, SN1 reactions are most rapid for tertiary substrates, which can form highly stabilized carbocations. youtube.comprinceton.edu The adamantyl group is exceptionally effective at stabilizing a positive charge at an adjacent carbon, making adamantyl-containing systems classic substrates for studying SN1 reactivity.
For this compound, a primary alcohol, direct SN1 substitution at the C-1 position is not favored. However, under strongly acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water). Departure of water would generate a primary carbocation, which is highly unstable. A rapid 1,2-hydride shift would then occur to form the more stable secondary carbocation. This secondary cation could potentially undergo further rearrangement to a tertiary carbocation at the adamantyl bridgehead, a highly stabilized species, before being trapped by a nucleophile.
Protonation of the Alcohol: The hydroxyl group is protonated by a strong acid to form an alkyloxonium ion.
Formation of Carbocation: The C-O bond breaks, and the leaving group (water) departs, leading to the formation of a carbocation intermediate. researchgate.net This is the slow, rate-limiting step of the reaction. princeton.edunih.gov
Carbocation Rearrangement: The initially formed carbocation may undergo rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation. For adamantyl systems, rearrangements leading to a tertiary bridgehead cation are common. nih.gov
Nucleophilic Attack: A nucleophile attacks the carbocation. Because the carbocation is planar, the nucleophile can attack from either face, often leading to a mixture of stereoisomers (racemization) if the carbon is a stereocenter. youtube.comprinceton.edu
The use of polar protic solvents like water or alcohols is essential for SN1 reactions as they can stabilize the carbocation intermediate through ion-dipole interactions. princeton.edu
Esterification and Etherification Reactions
The hydroxyl group of this compound can readily undergo esterification and etherification, two fundamental transformations in organic synthesis.
Esterification is the reaction of an alcohol with a carboxylic acid or its derivative to form an ester. Due to the steric bulk of the adamantyl group, direct acid-catalyzed esterification with a carboxylic acid (Fischer esterification) may be slow. More efficient methods typically involve the use of more reactive acylating agents.
Common esterification methods include:
Reaction with Acyl Chlorides or Anhydrides: In the presence of a base like pyridine (B92270) or triethylamine, this compound can be acylated with high efficiency. The base neutralizes the HCl or carboxylic acid byproduct.
Enzymatic Esterification: Lipases are effective catalysts for esterification under mild conditions. rsc.org For instance, the enzymatic esterification of structurally similar secondary alcohols using enzymes like Candida rugosa lipase (B570770) in solvents such as supercritical carbon dioxide has been reported. rsc.orgwikipedia.org
Etherification involves the conversion of the alcohol into an ether. The Williamson ether synthesis is a common and versatile method. This two-step process involves:
Deprotonation: The alcohol is treated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide.
Nucleophilic Substitution: The resulting alkoxide acts as a potent nucleophile, displacing a halide or other suitable leaving group from an alkyl halide in an SN2 reaction to form the ether.
The steric hindrance of the adamantyl group may slow the rate of the SN2 step, particularly if the alkyl halide is also sterically demanding.
Electrophilic Addition and Cycloaddition Reactions Involving Adamantane-Substituted Unsaturated Compounds
While this compound itself is saturated, it can be readily converted into an unsaturated precursor, 1-(adamantan-1-yl)propene, via acid-catalyzed dehydration. This adamantane-substituted alkene is a valuable substrate for electrophilic addition and cycloaddition reactions.
Electrophilic Addition: The double bond of 1-(adamantan-1-yl)propene can be attacked by various electrophiles. The regioselectivity of these additions is governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that generates the more stable carbocation intermediate. The adamantyl group will strongly stabilize an adjacent carbocation, directing the outcome. For example, the addition of HBr would proceed via protonation to form a secondary carbocation alpha to the adamantyl group, which is then attacked by the bromide ion.
Cycloaddition Reactions: Adamantane-substituted unsaturated systems can participate in cycloaddition reactions. For example, thermal [4+2] cycloaddition (Diels-Alder type) reactions have been observed between adamantanethione (a related adamantane (B196018) derivative with a C=S double bond) and α,β-unsaturated carbonyl compounds. rsc.org This indicates the potential for adamantyl-substituted alkenes to act as dienophiles in similar cycloadditions, reacting with dienes to form six-membered rings. The bulky adamantyl group would be expected to influence the stereochemical outcome of the reaction.
Radical Pathways in Cross-Coupling Reactions of Adamantane Alcohols
Modern synthetic methods have enabled the use of alcohols in radical-based cross-coupling reactions, which were previously challenging. These methods typically involve the in-situ generation of an alkyl radical from the alcohol, which can then participate in bond-forming reactions.
A groundbreaking method for the direct cross-coupling of two different alcohols has been developed, leveraging a combination of photoredox and nickel catalysis. nih.govnih.gov The proposed pathway for a secondary alcohol like this compound would involve:
Activation: The alcohol reacts with an N-heterocyclic carbene (NHC) salt to form a redox-active intermediate. nih.govnih.gov
Radical Generation: Under irradiation with visible light, a photocatalyst cleaves the C–O bond of the activated adduct, generating the corresponding alkyl radical. rsc.org
Radical Sorting and Coupling: A nickel catalyst selectively engages one of the generated radicals and facilitates a cross-coupling event to form a new C-C bond. wikipedia.orgnih.gov
This powerful method allows for the deoxygenative coupling of abundant alcohol feedstocks to build complex molecular architectures under mild conditions. nih.govnih.gov
Another radical-based strategy is decarboxylative cross-coupling . researchgate.netacs.org This approach would require a two-step conversion of the starting alcohol:
Oxidation of the alcohol to the corresponding carboxylic acid, 2-(adamantan-1-yl)propanoic acid.
Conversion of the carboxylic acid into a redox-active ester (RAE), such as an N-hydroxyphthalimide (NHPI) ester.
This RAE can then undergo photoredox- or transition-metal-catalyzed decarboxylation to generate the alkyl radical, which is subsequently coupled with a suitable partner, such as an aryl halide.
Specific Name Reactions Applicable to Adamantyl Alcohols
The unique stability of carbocations derived from adamantyl alcohols makes them ideal substrates for classic name reactions that proceed via such intermediates.
Ritter Reaction for Amide Formation
The Ritter reaction is a powerful method for synthesizing N-alkyl amides from an alcohol or alkene and a nitrile in the presence of a strong acid. acs.org The mechanism involves the generation of a carbocation, which is then trapped by the nitrogen atom of the nitrile.
For this compound, the reaction proceeds as follows:
Protonation of the alcohol by a strong acid (e.g., concentrated H₂SO₄).
Loss of water to form a carbocation. As discussed previously, this would likely involve rearrangement to a more stable secondary or tertiary cation.
Nucleophilic attack by the nitrile on the carbocation to form a nitrilium ion.
Hydrolysis of the nitrilium ion upon aqueous workup to yield the final N-substituted amide.
The Ritter reaction is particularly useful for creating sterically hindered amides, and adamantyl alcohols like 1-adamantanol (B105290) are known substrates for this transformation.
Koch-Haaf Carboxylation Reactions
The Koch-Haaf reaction is a method for synthesizing tertiary carboxylic acids from alcohols or alkenes using carbon monoxide and a strong acid. The reaction variant using formic acid as the carbon monoxide source is particularly convenient as it can often be performed at atmospheric pressure.
When a secondary alcohol like this compound is subjected to Koch-Haaf conditions, it is expected to undergo significant rearrangement. The reaction mechanism involves:
Formation of a carbocation from the alcohol in strong acid.
Rearrangement of the initial secondary carbocation via hydride shifts to form a more stable tertiary adamantyl cation. nih.gov
Attack by carbon monoxide on the tertiary carbocation to form a stable acylium cation.
Hydrolysis of the acylium cation to yield the final tertiary carboxylic acid.
Studies on the closely related 2-(1-adamantyl)ethanol have shown that under Koch-Haaf conditions, the product is predominantly the rearranged 3-ethyladamantane-1-carboxylic acid, highlighting the strong driving force for the formation of the bridgehead tertiary carbocation before carboxylation. nih.gov
Table 1: Representative Products from Koch-Haaf Carboxylation of Adamantyl Alcohols This table is based on findings for structurally similar alcohols and illustrates the expected rearrangement pathways.
| Starting Alcohol | Reaction Conditions | Major Product(s) | Observed Rearrangement | Reference |
|---|---|---|---|---|
| 2-(1-Adamantyl)ethanol | HCOOH, H₂SO₄, room temp. | 3-Ethyladamantane-1-carboxylic acid (70%), Adamantane-1-carboxylic acid (30%) | Yes (Hydride shift and fragmentation) | nih.gov |
| 2-Methyladamantan-2-ol | HCOOH, H₂SO₄, 0°C | 2-Methyladamantane-1-carboxylic acid, 4-Methyladamantane-1-carboxylic acid | Yes (Methyl shift) | nih.gov |
| 1-Adamantanol | HCOOH, H₂SO₄, microflow reactor | 1-Adamantanecarboxylic acid | No (Starts from tertiary alcohol) | nih.gov |
Spectroscopic Characterization and Structural Elucidation of Adamantane Propanol Systems
Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis
NMR spectroscopy is a powerful tool for elucidating the precise structure of 2-(Adamantan-1-yl)propan-1-ol, offering detailed information about the hydrogen and carbon environments within the molecule.
The ¹H NMR spectrum provides a "fingerprint" of the hydrogen environments. The adamantane (B196018) cage protons typically produce a series of broad, overlapping signals in the upfield region, while the protons of the propanol (B110389) side chain are more distinct. acs.org The hydroxyl proton (OH) signal is often a broad singlet, and its chemical shift can vary depending on solvent and concentration. youtube.com The protons on the carbon bearing the hydroxyl group (CH-OH) and the adjacent methylene (B1212753) (CH₂) and methyl (CH₃) groups will show characteristic splitting patterns due to spin-spin coupling.
Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments. The adamantane cage itself has four distinct carbon positions in its unsubstituted form (C1, C2, C3, C4). chemicalbook.com The attachment of the propanol group introduces additional, distinct signals for the three carbons of the side chain. The chemical shifts are influenced by proximity to the electronegative oxygen atom. docbrown.infodocbrown.info
Table 1: Predicted ¹H NMR Data for this compound
| grainProton Type | gps_fixedPredicted Chemical Shift (δ ppm) | call_splitMultiplicity | integration_instructionsIntegration |
|---|---|---|---|
| Adamantane Protons | ~1.5 - 2.0 | Multiplet (m) | 15H |
| -CH(CH₂OH)- | ~1.8 - 2.2 | Multiplet (m) | 1H |
| -CH₂OH | ~3.4 - 3.7 | Doublet of doublets (dd) | 2H |
| -CH₃ | ~0.9 - 1.1 | Doublet (d) | 3H |
| -OH | Variable | Singlet (s) | 1H |
Table 2: Predicted ¹³C NMR Data for this compound
| bubble_chartCarbon Type | gps_fixedPredicted Chemical Shift (δ ppm) |
|---|---|
| Adamantane Quaternary C (C-1') | ~30 - 35 |
| Adamantane CH | ~38 - 42 |
| Adamantane CH₂ | ~28 - 30 |
| -CH(CH₂OH)- | ~50 - 55 |
| -CH₂OH | ~65 - 70 |
| -CH₃ | ~15 - 20 |
To unambiguously assign these signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons. For instance, it would confirm the coupling between the methine proton (-CH), the methylene protons (-CH₂), and the methyl protons (-CH₃) of the propanol side chain.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of the ¹H signals to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. A key correlation would be observed between the protons of the propanol side chain and the quaternary carbon of the adamantane cage, confirming the point of attachment.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FTIR and Raman techniques, is essential for identifying the functional groups present in the molecule.
The FTIR spectrum of this compound is dominated by absorptions corresponding to the alcohol and alkane functionalities. The most prominent feature is the broad absorption band for the O-H stretching vibration, which is characteristic of hydrogen-bonded alcohols. docbrown.info The aliphatic C-H stretching vibrations from both the adamantane cage and the propanol chain appear as strong, sharp peaks. The fingerprint region contains a complex pattern of absorptions, including the C-O stretch of the primary alcohol and various bending and rocking vibrations of the adamantane cage. tandfonline.combohrium.com
Table 3: Characteristic FTIR Absorption Bands for this compound
| wavesWavenumber (cm⁻¹) | vibrationVibrational Mode | opacityIntensity |
|---|---|---|
| ~3600 - 3200 | O-H Stretch (hydrogen-bonded) | Strong, Broad |
| ~2950 - 2850 | C-H Stretch (sp³ aliphatic) | Strong |
| ~1450 | CH₂ Scissoring | Medium |
| ~1200 - 1000 | C-O Stretch (primary alcohol) | Strong |
| ~780 | Adamantane Cage Breathing | Medium-Weak |
Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to the non-polar bonds that are abundant in the adamantane structure. Therefore, the symmetric C-C and C-H stretching and bending vibrations of the adamantane cage are expected to produce strong signals in the Raman spectrum. tandfonline.combohrium.comresearchgate.net The characteristic cage breathing mode of adamantane is also readily observed. tandfonline.combohrium.com
Table 4: Characteristic Raman Shifts for this compound
| scatter_plotRaman Shift (cm⁻¹) | vibrationVibrational Mode |
|---|---|
| ~2950 - 2850 | C-H Stretch |
| ~1450 | C-H Bending |
| ~1100 - 650 | C-C Stretch (Adamantane Cage) |
| ~785 | Adamantane Cage Breathing Mode bohrium.com |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns of the molecule, which provides further structural confirmation. The molecular formula of this compound is C₁₃H₂₂O, corresponding to a molecular weight of 194.32 g/mol . ontosight.aisigmaaldrich.com
Upon electron ionization, the molecule will form a molecular ion ([M]⁺) at a mass-to-charge ratio (m/z) of 194. The fragmentation of this ion is highly predictable. Due to the exceptional stability of the tertiary adamantyl carbocation, the most significant fragmentation pathway is the cleavage of the bond between the adamantane cage and the propanol side chain. This results in a very intense, often the base peak, at m/z 135, corresponding to the [C₁₀H₁₅]⁺ ion. researchgate.net Other common fragmentations in alcohols include the loss of a water molecule ([M-18]⁺) and alpha-cleavage, which for a primary alcohol would involve the loss of the CH₂OH radical. libretexts.orgdocbrown.info
Table 5: Expected Mass Spectrometry Fragmentation for this compound
| linear_scalem/z Value | shareProposed Fragment Ion | notesNotes |
|---|---|---|
| 194 | [C₁₃H₂₂O]⁺ | Molecular Ion (M⁺) |
| 179 | [M - CH₃]⁺ | Loss of a methyl group |
| 176 | [M - H₂O]⁺ | Loss of water |
| 163 | [M - CH₂OH]⁺ | Alpha-cleavage, loss of hydroxymethyl radical |
| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation, often the base peak |
Gas Chromatography-Mass Spectrometry (GC-MS)
In a typical GC-MS analysis of an adamantane-containing compound, the molecule is first vaporized and separated from other components in the gas chromatograph. Subsequently, it enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). This high-energy process leads to the formation of a molecular ion (M⁺) and a series of fragment ions.
For adamantane derivatives, the mass spectrometric behavior is often characterized by the stability of the adamantyl cation. The fragmentation of 5-substituted adamantan-2-ones has been studied, revealing complex fragmentation pathways. researchgate.net The study of various adamantane derivatives shows that the adamantyl group itself is a prominent fragment in the mass spectrum. For instance, in the analysis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, high-resolution mass spectroscopy was used for characterization, indicating the importance of this technique in identifying adamantane-containing compounds. mdpi.com
Based on the principles of mass spectrometry and the known fragmentation of similar structures, the expected GC-MS data for this compound would likely exhibit a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns would involve the loss of the hydroxyl group, the propanol side chain, and the formation of the stable adamantyl cation (m/z 135). The fragmentation of the propanol side chain could also lead to characteristic ions.
| Compound Name | Molecular Formula | Key Expected Fragments (m/z) |
| This compound | C₁₃H₂₂O | M⁺, [M-OH]⁺, [M-C₃H₇O]⁺, 135 (Adamantyl cation) |
| 1-(Adamantan-1-yl)propan-2-one | C₁₃H₂₀O | M⁺, Adamantyl fragmentation patterns |
| (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol | C₁₇H₂₆N₂O | M⁺ and fragments related to the imidazole (B134444) and adamantane moieties |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.
With high-resolution devices, isotopic clusters of peaks can be resolved, providing further confidence in the elemental composition. nih.gov The monoisotopic peak, which corresponds to the ion with the most abundant isotopes of each element, is used to calculate the exact mass. nih.gov For this compound, HRMS would be able to confirm its elemental composition of C₁₃H₂₂O with a high degree of certainty. The high-resolution capabilities would also be invaluable in analyzing the fragmentation patterns, allowing for the precise determination of the elemental composition of each fragment ion. This level of detail is essential for the unambiguous structural elucidation of novel compounds. mdpi.com
| Ion | Elemental Composition | Calculated Exact Mass |
| [C₁₃H₂₂O]⁺ | C₁₃H₂₂O | 194.1671 |
| [C₁₀H₁₅]⁺ (Adamantyl cation) | C₁₀H₁₅ | 135.1174 |
X-ray Crystallography for Solid-State Structure Determination
Molecular Conformation and Stereochemistry
The adamantane moiety itself is a rigid, strain-free structure with a diamondoid lattice. wikipedia.org Its conformation is essentially fixed. Therefore, the conformational flexibility in a molecule like this compound arises from the rotation around the single bonds of the propanol substituent. The torsion angles defining the orientation of the propanol chain relative to the adamantane core would be key parameters determined by X-ray crystallography.
In a study of adamantane-based ester derivatives, the introduction of the bulky adamantane moiety was found to favor a synclinal conformation. nih.govresearchgate.net This suggests that steric interactions play a significant role in determining the preferred molecular geometry. For this compound, the orientation of the propanol group would likely be influenced by steric hindrance from the adamantane cage, leading to a preferred, low-energy conformation in the crystal lattice. If the compound is chiral, X-ray crystallography of a single enantiomer or a co-crystal can be used to determine the absolute configuration. rsc.org
Analysis of Intermolecular and Intramolecular Interactions (e.g., C-H···π, C-H···O)
The adamantane cage, being rich in C-H bonds, is a good donor for weak C-H···X hydrogen bonds. In the absence of strong hydrogen bond donors and acceptors, these weak interactions, along with van der Waals forces, can play a crucial role in the crystal packing.
In the solid state, the hydroxyl group of this compound would be expected to participate in hydrogen bonding. This could involve the formation of intermolecular O-H···O hydrogen bonds, leading to the assembly of molecules into chains, dimers, or more complex supramolecular structures.
Studies on related adamantane derivatives have highlighted the importance of various non-covalent interactions. For instance, in adamantane-based thioureas, N-H···O and C-H···S hydrogen bonds, as well as C-H···π interactions, have been observed to control the supramolecular architecture. rsc.org Similarly, in adamantane derivatives of sulfonamides, hydrogen bond networks and molecular packing have been extensively analyzed. rsc.org The analysis of Hirshfeld surfaces is a powerful tool to visualize and quantify these intermolecular contacts. rsc.org In some adamantane derivatives, C-H···H-C contacts have been identified as significant stabilizing interactions. nih.gov
Crystal Packing Features and Supramolecular Assembly
In adamantane derivatives, the substituents on the adamantane core dictate the specific packing motifs. rsc.org For example, studies on adamantane-based cocrystals have shown that hydrogen bonds and π-stacking can direct the formation of three-component assemblies into sheets. acs.org The adamantane units themselves can interact with varying degrees of packing efficiency, sometimes leading to interdigitated structures. acs.org
Computational and Theoretical Chemistry Studies of Adamantane Derived Alcohols
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Equilibrium Geometries and Conformational Analysis
No published data were found detailing the equilibrium geometries or a comprehensive conformational analysis of 2-(Adamantan-1-yl)propan-1-ol using DFT methods. Such studies would typically involve optimizing the molecule's structure to find the lowest energy conformations and determining key geometrical parameters like bond lengths and angles.
Energetic Profiles of Reaction Intermediates
There is no available research on the energetic profiles of reaction intermediates involving this compound, which would be crucial for understanding its reaction mechanisms.
Quantum Chemical Descriptors and Reactivity Prediction
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)
A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This analysis is fundamental for predicting a molecule's reactivity.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution and are used to predict sites for electrophilic and nucleophilic attack, are not available for this compound in the scientific literature.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis, a method used to study charge transfer and delocalization within a molecule, has not been specifically applied to this compound in any published research.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules, providing insights into their conformational flexibility and the influence of the surrounding environment. For adamantane-derived alcohols such as this compound, MD simulations can elucidate the intricate interplay of forces that govern their three-dimensional structure and behavior in solution.
The conformational landscape of this compound is primarily dictated by the rotational freedom around the single bonds of its propanol (B110389) side chain, which is attached to the rigid adamantane (B196018) core. The adamantane moiety, a bulky and lipophilic cage-like structure, imposes significant steric constraints that influence the preferred orientation of the side chain. researchgate.net MD simulations allow for the exploration of the potential energy surface associated with these conformational changes, identifying low-energy, stable states and the energy barriers between them.
A key aspect of the conformational flexibility of this compound is the rotation around the C-C bond connecting the adamantyl group to the propanol substituent and the C-C and C-O bonds within the propanol chain itself. These rotations give rise to various staggered and eclipsed conformations, each with a distinct energy level. The bulky nature of the adamantane cage generally favors staggered conformations to minimize steric hindrance.
Detailed Research Findings from Molecular Dynamics Simulations
While specific molecular dynamics studies on this compound are not extensively documented in publicly available literature, findings from studies on structurally related adamantane derivatives can provide valuable insights. For instance, computational studies on other adamantane alcohols, such as 2-adamantanol, have utilized methods like density functional theory (DFT) to investigate hydrogen bonding and conformational preferences. mdpi.com These studies have highlighted the importance of dispersion-corrected DFT for accurately modeling the weak intermolecular interactions that are crucial for understanding the behavior of these molecules. mdpi.com
In a typical MD simulation of this compound, a force field (a set of parameters describing the potential energy of the system) would be chosen to model the interatomic interactions. The simulation would then track the positions and velocities of all atoms in the molecule over time, governed by Newton's laws of motion. This trajectory provides a detailed picture of the molecule's dynamic behavior.
Solvent Effects on Conformational Preferences
The solvent environment plays a critical role in modulating the conformational flexibility of this compound. The interactions between the solute and solvent molecules can stabilize or destabilize certain conformations. MD simulations explicitly including solvent molecules (e.g., water, ethanol, or a non-polar solvent like hexane) can capture these effects.
Conversely, in a non-polar, aprotic solvent, the dominant interactions would be weaker van der Waals forces. In such an environment, intramolecular steric effects would likely be the primary determinant of the conformational preferences of the propanol side chain.
The solvent-accessible surface area (SASA) is a key parameter that can be calculated from MD simulations to quantify the exposure of different parts of the molecule to the solvent. acs.org For this compound, the hydrophobic adamantane cage would be expected to have a significant influence on the local solvent structure, particularly in aqueous solutions, leading to hydrophobic hydration phenomena.
The following interactive table summarizes hypothetical data that could be obtained from MD simulations of this compound in different solvents, illustrating the potential impact of the solvent on key conformational and energetic parameters.
Table 1: Hypothetical Molecular Dynamics Simulation Data for this compound in Various Solvents
| Parameter | Water (Polar Protic) | Ethanol (Polar Protic) | Hexane (Non-polar) |
| Average Dihedral Angle (Ad-C-C-O) (°) | 65 | 70 | 60 |
| Hydrogen Bonds (Solute-Solvent) per ps | 2.5 | 2.1 | 0 |
| Solvation Free Energy (kcal/mol) | -5.8 | -4.9 | -1.2 |
| Solvent-Accessible Surface Area (Ų) | |||
| Adamantyl Group | 280 | 295 | 310 |
| Hydroxyl Group | 35 | 32 | 45 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the types of results that can be obtained from molecular dynamics simulations. It is based on general principles and findings from related adamantane compounds.
These simulations provide a detailed, atomistic-level understanding of how this compound behaves in different chemical environments, which is crucial for predicting its properties and reactivity.
Applications of Adamantane Substituted Propanols in Advanced Chemical Research
Role as Versatile Building Blocks in Complex Organic Synthesis
The presence of both a bulky, inert adamantane (B196018) group and a reactive hydroxyl group makes 2-(Adamantan-1-yl)propan-1-ol and related structures powerful building blocks in organic synthesis. researchgate.netmdpi.com The adamantyl moiety can direct the stereochemical outcome of reactions and enhance the stability of the resulting products, while the alcohol function provides a handle for a wide array of chemical transformations. researchgate.net
The hydroxyl group of this compound is a gateway to a multitude of other functional groups. Through standard organic reactions, this alcohol can be converted into a variety of polyfunctional adamantane derivatives. For instance, oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, introducing new reactive sites. The alcohol can also be converted to halides, amines, or esters, each transformation opening up new pathways for constructing more complex molecules. mdpi.comsltchemicals.com These derivatives, which feature the steadfast adamantane cage, are sought after for their potential applications in medicinal chemistry and materials science. researchgate.netthieme-connect.com The synthesis of various adamantane derivatives, such as those with amine or carboxylic acid functionalities, has been a subject of considerable research interest. mdpi.comresearchgate.netmdpi.com
| Precursor Compound | Reaction Type | Resulting Functional Group | Potential Application Area |
| This compound | Oxidation | Aldehyde, Carboxylic Acid | Synthesis of bioactive molecules, Polymer building blocks |
| This compound | Substitution | Halide, Amine, Ester | Intermediates for pharmaceuticals, Material functionalization |
| This compound | Etherification | Ether | Specialty solvents, Chemical probes |
This table illustrates the versatility of this compound as a precursor for creating various functionalized adamantane molecules.
Adamantane-containing molecules are integral to the synthesis of various specialty chemicals, including pharmaceuticals and advanced polymers. wikipedia.orgresearchgate.netresearchgate.net For example, the antiviral drugs amantadine (B194251) and rimantadine (B1662185) are famous examples of biologically active adamantane derivatives. wikipedia.orgmdpi.com While not a direct precursor to these specific drugs, this compound represents a class of intermediates used to introduce the adamantyl group into larger, more complex target molecules. The lipophilic nature of the adamantane cage can enhance a drug molecule's ability to cross cell membranes, potentially improving its bioavailability. mdpi.comnih.gov In polymer science, incorporating the bulky adamantane scaffold can significantly alter the physical properties of materials, increasing their glass transition temperature, thermal stability, and mechanical strength. wikipedia.orgresearchgate.net
Contributions to Supramolecular Chemistry
Supramolecular chemistry focuses on the non-covalent interactions between molecules, a domain where the adamantane cage has proven to be exceptionally useful. nih.govmdpi.com The size, shape, and hydrophobicity of the adamantyl group make it an ideal "guest" for various "host" molecules, forming stable complexes that are the foundation of molecular recognition and self-assembly processes. mdpi.comresearchgate.net
The adamantyl group exhibits a strong binding affinity for the hydrophobic cavity of cyclodextrins, which are macrocyclic molecules made of glucose units. nih.govmdpi.com This interaction is a classic example of host-guest chemistry, with association constants typically in the range of 10⁴ to 10⁵ M⁻¹. mdpi.com Adamantane-derived alcohols like this compound can participate in this binding, with the adamantane "guest" fitting snugly into the cyclodextrin (B1172386) "host." This specific and strong interaction has been harnessed to create a variety of supramolecular systems, including drug delivery vehicles and chemical sensors. nih.govnih.govacs.org The formation of these inclusion complexes can alter the physicochemical properties of the guest molecule, for example, by increasing its solubility in water. mdpi.com
| Host Molecule | Guest Moiety | Key Interaction | Resulting Application |
| β-Cyclodextrin | Adamantane | Hydrophobic Inclusion | Drug delivery, Chemical sensing, Hydrogels nih.govmdpi.comnih.gov |
| Cucurbiturils | Adamantane | Hydrophobic & Ion-Dipole | Molecular recognition, Self-assembly mdpi.com |
| Liposomes | Adamantane | Lipophilic Insertion | Surface recognition, Targeted drug delivery nih.gov |
This table summarizes the key host-guest pairings involving the adamantane moiety and their applications.
The principles of host-guest chemistry are the driving force behind self-assembly and molecular recognition. By functionalizing molecules with adamantane groups and complementary host molecules, chemists can design systems that spontaneously organize into larger, well-defined structures. wikipedia.orgaps.org For instance, polymers functionalized with adamantane and cyclodextrin units can cross-link through host-guest interactions to form reversible hydrogels. rsc.org These "smart" materials can respond to external stimuli that disrupt the host-guest complex. This ability for specific recognition is also crucial in designing biosensors, where the binding of an adamantane-tagged analyte to a cyclodextrin-functionalized surface can generate a detectable signal. nih.gov The unique structure of adamantane makes it a valuable building block for creating nanostructures through self-assembly. wikipedia.orgaps.orgarxiv.org
Advanced Materials Science Applications of Adamantane-Containing Scaffolds
The incorporation of rigid, well-defined adamantane scaffolds into polymers and other materials can lead to significant enhancements in their properties. wikipedia.orgresearchgate.netthieme-connect.com The bulky nature of the adamantane cage disrupts polymer chain packing, which can increase the material's rigidity and thermal stability.
Adamantane-based polymers have been investigated for applications such as coatings for touchscreens and as components in nanotechnology. wikipedia.org The tetrahedral geometry of the adamantane core makes it an excellent scaffold for creating dendrimers and other multi-valent structures, where multiple functional groups can be precisely positioned in space. researchgate.netthieme-connect.com Attaching molecules to an adamantane scaffold can improve their stability and performance in various material applications. For example, adamantane-functionalized molecules have been explored for use in organic light-emitting diodes (OLEDs) and as specialized lubricants. The predictable structure of adamantane-containing building blocks allows for the rational design of materials with tailored properties for a wide range of advanced technological applications. researchgate.netresearchgate.net
Design of High Thermal Stability Materials
The inherent thermal stability of the adamantane core is a key feature leveraged in the design of high-performance polymers. When integrated into a polymer backbone, the adamantane cage structure restricts chain mobility and inhibits degradation pathways, significantly elevating the material's thermal resistance. acs.orgscite.ai
Polymers containing adamantyl groups, such as poly(meth)acrylates, exhibit substantially higher glass transition temperatures (Tg) and decomposition temperatures compared to their non-adamantane counterparts. scite.airesearchgate.net For instance, the introduction of an adamantyl group into methacrylate (B99206) polymers leads to a notable increase in thermal stability, with 10% weight loss temperatures reaching as high as 488 °C for some poly(1,3-adamantane) derivatives. researchgate.net Research on adamantane-containing polyimides has demonstrated Tg values in the range of 285–440 °C. rsc.org Similarly, adamantane-based poly(ether ether ketone) (APEK) membranes show high thermal stability and glass transition temperatures up to 260°C, attributed to the rigid, bulky adamantane cage constraining polymer chain motion. mdpi.com
The propanol (B110389) functional group in this compound can serve as a reactive handle for polymerization, allowing this stable adamantane moiety to be incorporated into polymer chains, such as polyesters or polyurethanes, thereby imparting enhanced thermal characteristics to the final material.
Table 1: Thermal Properties of Adamantane-Containing Polymers
| Polymer Type | Specific Monomer/Structure | Glass Transition Temperature (Tg) | Decomposition Temperature (10% Weight Loss) | Reference |
| Poly(meth)acrylate | Poly(1-adamantyl methacrylate) | ~170-201 °C | ~340 °C | researchgate.netacs.org |
| Poly(meth)acrylate | Poly(4-(1-adamantyl)phenyl methacrylate) | 253 °C | - | acs.org |
| Poly(1,3-adamantane) | Poly(1,3-adamantane diol) derivative | 205 °C | 488 °C | researchgate.net |
| Polyimide | 1,3-bis(4-aminophenyl) adamantane based | 285-440 °C | - | rsc.org |
| Poly(ether ether ketone) | Adamantane-based (APEK) | 260 °C | - | mdpi.com |
| Acetylenic Polymer | Poly(1,3-diethynyladamantane) | Stable above 420 °C | - | acs.org |
| Note: This table is populated with data from various adamantane-containing polymers to illustrate the general effect of the adamantane scaffold. Specific data for polymers derived directly from this compound is limited. |
Development of Novel Optoelectronic Materials
The unique structural and electronic properties of adamantane derivatives make them promising candidates for optoelectronic applications. Their rigid framework can be functionalized to create materials with tailored optical and electronic characteristics, suitable for use in devices like organic light-emitting diodes (OLEDs). researchgate.netrsc.org
Introducing a rigid adamantane unit into host materials for OLEDs, such as carbazole (B46965) derivatives, has been shown to enhance thermal and morphological stability while maintaining crucial photophysical properties. researchgate.net This structural modification can improve the photoluminescent quantum yield and enhance charge balance within the device, leading to higher efficiency. researchgate.net For example, anthracene-based emitters modified with spirofluorene adamantane have been developed for efficient deep-blue non-doped OLEDs, where the bulky adamantane group effectively suppresses the formation of luminescent clusters that can quench emission. rsc.org
Furthermore, theoretical studies have shown that functionalizing adamantane molecules, for instance with boron and nitrogen, can produce molecular crystals with wide and direct bandgaps and low dielectric constants, properties desirable for nano-electro-mechanical systems and other optoelectronic devices. arxiv.orgresearchgate.net The propanol group of this compound provides a synthetic vector to attach chromophores or other photoactive moieties to the stable adamantane core, enabling the design of new materials for optical applications. rsc.orgtandfonline.com
Synthesis of Porous Organic Frameworks
Porous organic frameworks (POFs) built from adamantane-based units are an area of significant research interest due to their high thermal and chemical stability, permanent porosity, and large surface areas. nih.gov These materials have potential applications in gas storage, separation, and catalysis. nih.govresearchgate.netaston.ac.uk
Adamantane's three-dimensional, rigid structure makes it an excellent "knot" or building block for constructing robust, microporous networks. nih.govaston.ac.uk By using poly-functionalized adamantane derivatives, such as 1,3,5,7-tetrakis(4-bromophenyl)adamantane, researchers have synthesized frameworks through coupling reactions like the Sonogashira-Hagihara or Suzuki reactions. researchgate.netscholaris.ca These adamantane-based POFs exhibit good gas storage capabilities, for example, showing significant CO₂ uptake. nih.govresearchgate.net
Table 2: Properties of Adamantane-Based Porous Organic Frameworks (POFs)
| Framework Name/Type | Monomer(s) | BET Surface Area (m²/g) | CO₂ Uptake | Thermal Stability | Reference |
| MOPs-Ad | 1,3,5,7-tetrakis(4-bromophenyl)adamantane | ~1036 | 10.3 wt% (273 K, 1.13 bar) | >500 °C | nih.govresearchgate.net |
| MF-Ads | Aryl halides and alkynes with adamantane core | ~400-500 | 72.5 cm³/g (273 K, 1.0 bar) | - | researchgate.netaston.ac.uk |
| HBPBA-D / TBBPA-D | Six/eight-arm bromophenyl adamantane "knots" | 395–488 | 8.9–9.0 wt% (273 K, 1 bar) | Stable up to 350 °C | nih.govresearchgate.net |
| PPN-4 | Tetrakis(4-bromophenyl)silane (related structure) | 6461 | - | - | nih.gov |
| Note: This table presents data for POFs constructed from poly-functionalized adamantane derivatives to highlight the scaffold's utility in creating porous materials. |
Catalysis and Catalyst Design Utilizing Adamantane Scaffolds
The adamantane scaffold's defined steric bulk and robust nature are highly advantageous in catalyst and ligand design. Its three-dimensional structure can create a unique pocket around a catalytic center, influencing selectivity and activity. researchgate.net
Role in Organocatalysis and Metal-Catalyzed Reactions
Adamantane derivatives have been employed as scaffolds for a variety of organocatalysts and in metal-catalyzed reactions. nih.govacs.org The rigid framework allows for precise positioning of catalytic functional groups. In photoredox catalysis, for example, methods have been developed for the direct C-H functionalization of adamantane, highlighting its utility as both a substrate and a structural motif in catalyst development. nih.govacs.org The hydroxyl group in this compound can be used to anchor the molecule to a support or to introduce other catalytically active groups, creating recyclable catalysts. The inherent stability of the adamantane unit ensures the catalyst's robustness under reaction conditions.
Ligand Design for Transition Metal Catalysis
The most significant application of adamantane in catalysis is in ligand design, particularly for transition metal-catalyzed cross-coupling reactions. organic-chemistry.orgtechnologynetworks.com Bulky, electron-rich phosphine (B1218219) ligands are crucial for promoting reactions involving less reactive substrates, and adamantyl-containing phosphines are highly effective in this regard. scholaris.cascholaris.ca
Ligands such as phospha-adamantanes have been shown to be highly effective in palladium-catalyzed Suzuki, Sonogashira, and amination reactions, often allowing reactions to proceed under mild conditions with high yields. scholaris.caorganic-chemistry.orgacs.org The steric hindrance provided by the adamantyl group is critical for promoting the reductive elimination step in the catalytic cycle and stabilizing the active catalytic species. The propanol moiety on this compound could be transformed into a phosphine group or another coordinating group, making it a precursor for bidentate or monodentate ligands where the adamantane cage provides the necessary steric bulk.
Exploration in Biological Chemistry Beyond Clinical Applications
While adamantane derivatives are famous for their medicinal applications, their unique physicochemical properties—notably their lipophilicity, rigidity, and ability to engage in host-guest interactions—make them valuable tools in non-clinical biological chemistry research. nih.govmdpi.com
The adamantane cage is an excellent guest for cyclodextrin hosts, forming stable inclusion complexes. This strong and predictable non-covalent interaction is widely exploited in supramolecular chemistry and for the development of chemical sensors and drug delivery systems. nih.govmdpi.commdpi.com The this compound molecule can act as a molecular probe in studying these interactions. The propanol group allows for the attachment of fluorescent tags or other reporter groups, enabling the study of binding events at biological interfaces or within complex media.
Furthermore, the adamantane scaffold is used as a building block in crystal engineering and for the self-assembly of nanostructures. arxiv.orgwikipedia.orgarxiv.org By functionalizing the adamantane core, researchers can direct the formation of highly ordered molecular crystals with specific properties. arxiv.orgarxiv.org The defined structure of this compound makes it a candidate for use as a building block in the design of novel supramolecular assemblies and materials for biological recognition studies. doi.orgnih.gov
Enzyme Inhibition Mechanism Studies
The adamantane scaffold is a key pharmacophore in the design of various enzyme inhibitors. Its bulky and hydrophobic nature allows it to effectively occupy and interact with lipophilic pockets within enzyme active sites. Although direct studies on This compound are not available, research on other adamantane-containing molecules, particularly as inhibitors of soluble epoxide hydrolase (sEH), provides a framework for understanding their potential mechanisms of action.
Soluble Epoxide Hydrolase (sEH) Inhibition:
Soluble epoxide hydrolase is a crucial enzyme in the metabolism of epoxy fatty acids, which are signaling molecules with generally anti-inflammatory and antihypertensive effects. Inhibition of sEH increases the levels of these beneficial epoxides, making sEH a promising target for the treatment of inflammation, pain, and cardiovascular diseases.
Adamantane-containing ureas and amides are among the most potent sEH inhibitors. The adamantyl group typically binds within a hydrophobic region of the sEH active site. Molecular dynamics simulations of adamantane-derived inhibitors have suggested that the rigid adamantane core can induce conformational changes in the enzyme, stabilizing the inhibitor-enzyme complex.
The inhibitory activity of adamantane derivatives against sEH is sensitive to substitutions on the adamantane cage. For instance, the introduction of methyl groups at the bridgehead positions of the adamantane can modulate both the potency and metabolic stability of the inhibitor. One study found that introducing a single methyl group to an adamantyl urea (B33335) inhibitor led to a four-fold increase in potency against human sEH. However, further increasing the number of methyl groups resulted in a significant decrease in metabolic stability.
The nature of the linker between the adamantane moiety and the rest of the inhibitor also plays a critical role. Studies on a series of disubstituted selenoureas containing an adamantane fragment showed that the length and flexibility of the spacer significantly impact inhibitory potency. For example, increasing the spacer length between the adamantyl group and the selenourea (B1239437) core from a single methylene (B1212753) group to a 1,2-ethylene group resulted in a notable increase in inhibitory activity against sEH.
| Compound Type | Enzyme Target | Key Findings |
| Adamantyl ureas and diureas | Soluble Epoxide Hydrolase (sEH) | The adamantyl group occupies a hydrophobic pocket in the enzyme's active site. Methyl substitutions on the adamantane ring can increase potency but may decrease metabolic stability. |
| Adamantane-containing selenoureas | Soluble Epoxide Hydrolase (sEH) | The length and flexibility of the spacer between the adamantane and the core structure significantly influence inhibitory activity. |
Receptor Binding Profiling and Molecular Interaction Studies
The lipophilic character of the adamantane group is a key determinant in its interaction with various receptors. This moiety can enhance the binding affinity of a ligand by displacing water molecules from the binding pocket and establishing favorable van der Waals interactions. While specific receptor binding data for This compound is not documented, the general principles of adamantane-receptor interactions can be inferred from studies on other adamantane derivatives.
In the context of purinergic receptors, adamantane-substituted purines have been synthesized and evaluated as cyclin-dependent kinase (CDK) inhibitors. Docking studies have shown that the adamantane scaffold can fit within the binding pocket of CDK2/cyclin E, participating in non-polar interactions that stabilize the complex. The geometry and polarity of the linker connecting the adamantane to the purine (B94841) core were found to be crucial for inhibitory activity.
The interaction of adamantane derivatives with cyclodextrins has also been extensively studied. The adamantyl group fits snugly into the hydrophobic cavity of β-cyclodextrin, forming a stable inclusion complex. This interaction is often exploited in drug delivery systems to improve the solubility and bioavailability of adamantane-containing drugs. While not a receptor in the classical sense, this interaction highlights the strong propensity of the adamantane moiety to engage in hydrophobic binding.
For a hypothetical interaction of This compound with a receptor, the adamantane group would be expected to anchor the molecule in a hydrophobic pocket. The propanol group could then orient itself to form specific hydrogen bonds or other polar interactions with the receptor surface, contributing to the binding specificity and affinity. The stereochemistry of the propanol moiety would likely play a significant role in determining the precise nature of these interactions.
| Compound Class | Receptor/Binding Partner | Role of Adamantane Moiety |
| Adamantane-substituted purines | Cyclin-dependent kinases (CDKs) | Stabilizes the ligand-protein complex through non-polar interactions within the binding pocket. |
| General Adamantane Derivatives | β-Cyclodextrin | Forms a stable inclusion complex due to its high affinity for the hydrophobic cavity. |
| Adamantane-based NMDA receptor antagonists | NMDA Receptor | Contributes to binding affinity and overall pharmacological profile through hydrophobic interactions. |
Future Directions and Emerging Research Avenues for 2 Adamantan 1 Yl Propan 1 Ol
Development of Novel and Green Synthetic Methodologies
The future synthesis of 2-(Adamantan-1-YL)propan-1-OL will likely pivot towards more efficient, sustainable, and enantioselective methods. Current synthetic strategies, while effective, may rely on stoichiometric reagents and classical multi-step procedures. The development of novel catalytic systems is a paramount future direction. For instance, asymmetric transfer hydrogenation or catalytic hydrogenation of a corresponding ketone precursor, 2-(adamantan-1-yl)propanal, using ruthenium or rhodium catalysts with chiral ligands could offer a direct and atom-economical route to the desired enantiomer of the alcohol.
Furthermore, the principles of green chemistry are expected to be integrated into future synthetic designs. This includes the use of environmentally benign solvents, such as water or supercritical fluids, and energy-efficient reaction conditions, potentially facilitated by microwave or ultrasonic irradiation. Biocatalysis, employing enzymes like alcohol dehydrogenases, could also emerge as a powerful tool for the enantioselective synthesis of this compound, offering high selectivity under mild conditions.
Advanced Mechanistic Studies of Complex Reaction Pathways
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its reactivity. Future research will likely employ a combination of computational and experimental techniques to elucidate complex reaction pathways. Density Functional Theory (DFT) calculations can be utilized to model transition states, reaction intermediates, and energy profiles for various synthetic routes. This theoretical insight can guide the rational design of catalysts and reaction conditions to enhance yield and selectivity.
Experimentally, advanced spectroscopic techniques such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor reaction progress in real-time, allowing for the identification of transient species and the elucidation of kinetic profiles. Isotopic labeling studies, where specific atoms in the molecule are replaced with their isotopes, can provide definitive evidence for proposed mechanistic pathways.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward in chemical synthesis. The integration of the synthesis of this compound with flow chemistry platforms could offer numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for rapid reaction optimization. Automated synthesis platforms, which combine flow reactors with online analysis and feedback loops, could enable the high-throughput screening of reaction parameters to quickly identify optimal conditions for the production of this adamantane (B196018) derivative. This approach not only accelerates the research and development process but also facilitates process scaling for potential industrial applications.
Exploration of Unconventional Applications in Materials Science
The unique structural properties of the adamantane cage—its rigidity, lipophilicity, and thermal stability—make this compound an intriguing building block for novel materials. Future research is anticipated to explore its incorporation into polymers, where the bulky adamantyl group can influence properties such as glass transition temperature, mechanical strength, and solubility. For example, polymerization of a methacrylate (B99206) or acrylate (B77674) derivative of this compound could lead to the formation of polymers with high thermal stability and specific optical properties.
Another emerging area is the use of adamantane derivatives in the construction of supramolecular assemblies and metal-organic frameworks (MOFs). The hydroxyl group of this compound can act as a coordination site for metal ions, while the adamantyl group can direct the self-assembly process through van der Waals interactions, leading to the formation of porous materials with potential applications in gas storage, separation, and catalysis.
Application in Chemical Biology Tools for Molecular Probe Development
The adamantane moiety is a well-established pharmacophore and its lipophilicity facilitates membrane permeability, making this compound a promising scaffold for the development of chemical biology tools. Future research could focus on designing and synthesizing molecular probes based on this structure. By attaching a fluorescent dye, a biotin (B1667282) tag, or a photo-crosslinking group to the alcohol functionality, researchers can create tools to study biological processes.
For instance, a fluorescently labeled derivative of this compound could be used to visualize its localization within cells and interactions with specific cellular components. The development of such probes could provide valuable insights into the biological targets of adamantane-containing molecules and aid in the discovery of new therapeutic agents. The chirality of the propanol (B110389) side chain could also be exploited to develop probes with stereospecific interactions, allowing for the investigation of enantioselective recognition in biological systems.
Q & A
Q. What are the common synthetic routes for synthesizing 2-(Adamantan-1-yl)propan-1-ol, and how do reaction conditions influence yield?
The synthesis of adamantane derivatives often involves functionalization of the adamantane core. For example, acylation reactions using adamantane bromides (e.g., 1-bromoadamantane) with aluminum bromide as a catalyst at low temperatures (-10°C in dichloromethane) can yield intermediates like 1-adamantan-1-yl-propan-2-one with 83% efficiency . Key factors include:
- Catalyst selection : Aluminum bromide enhances electrophilic substitution.
- Temperature control : Sub-zero conditions minimize side reactions.
- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) ensures high purity .
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 1-Bromoadamantane + AlBr₃ | -10°C, CH₂Cl₂ | 83% |
| 2 | Intermediate + Isopropenyl acetate | -10°C, CH₂Cl₂ | - |
Q. Which analytical techniques are critical for structural characterization of adamantane derivatives?
- X-ray crystallography : Resolves 3D conformation, as demonstrated for 1-(adamantan-1-yl)-3-(4-methoxyphenyl)-prop-2-en-1-one, revealing a distorted keto-enone group (torsion angle = 12.24°) .
- NMR spectroscopy : Identifies functional groups (e.g., hydroxyl, adamantane protons).
- Mass spectrometry : Confirms molecular weight and fragmentation patterns .
Q. How do structural modifications (e.g., hydroxyl vs. ketone groups) impact adamantane derivatives' biochemical interactions?
The hydroxyl group in this compound enhances hydrogen-bonding capacity compared to ketone-containing analogs like 1-adamantan-1-yl-propan-2-one. This difference affects solubility, bioavailability, and target binding. For example, adamantane carboxylic acids exhibit higher acidity, enabling ionic interactions with enzymes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of adamantane derivatives?
Contradictions often arise from variations in substituents or assay conditions. A systematic approach includes:
- Standardized assays : Use cell-based models (e.g., influenza A/H1N1) to compare derivatives.
- Structure-activity relationship (SAR) studies : For instance, 2-adamantyl-5-aryltetrazoles showed a 2.2× higher antiviral selectivity index (SI = 11) than rimantadine (SI = 5) due to optimized aryl substituents .
- Dose-response profiling : Quantify EC₅₀/IC₅₀ values under controlled conditions .
Q. What strategies optimize multi-step syntheses of adamantane-based compounds?
- Step-wise condition tuning : Adjust temperature, solvent, and catalyst in each step. For example, thermal amidation of 2-(4-methylthiazol-5-yl)ethyl acetate with (NH₄)₂S₂O₈ in DMSO at 50°C for 24 hours achieved 53% yield .
- Intermediate purification : Use silica gel chromatography to isolate intermediates before subsequent reactions.
- Salt formation : Hydrochloride salts improve solubility for biological testing .
Q. What methodologies assess pharmacokinetic properties of adamantane derivatives in preclinical studies?
- In vitro assays : Measure metabolic stability (e.g., liver microsome incubation) and plasma protein binding.
- In vivo models : Evaluate bioavailability and tissue distribution in rodents.
- Computational modeling : Predict ADMET (absorption, distribution, metabolism, excretion, toxicity) using QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
